molecular formula C28H29N3O3S B2465736 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 370850-06-9

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2465736
M. Wt: 487.62
InChI Key: MJQWVNXPDSQUQP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an ethoxy group (-OCH2CH3), a hexahydroquinolinyl group, a sulfanyl group (-SH), and an acetamide group (-CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.





  • Synthesis Analysis

    The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.





  • Molecular Structure Analysis

    The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hexahydroquinolinyl group suggests a cyclic structure, and the various functional groups would likely be attached to this ring.





  • Chemical Reactions Analysis

    The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or addition reactions.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar cyano, ethoxy, and acetamide groups could impact its solubility, while the cyclic hexahydroquinolinyl group could influence its stability and reactivity.




  • Scientific Research Applications

    Structural Aspects and Properties

    The study of structurally similar isoquinoline derivatives, which share a resemblance to the core structure of the compound , reveals insights into the properties and potential applications of such molecules. These derivatives exhibit unique behaviors in forming gels and crystalline solids upon treatment with different acids, suggesting their utility in material science for the creation of responsive materials. The ability of these compounds to form host-guest complexes with enhanced fluorescence emission points to applications in sensor technology and fluorescent tagging in biological and material sciences (Karmakar, Sarma, & Baruah, 2007).

    Synthesis and Chemical Reactivity

    The synthesis of similar compounds provides valuable insights into the methodologies that can be adapted for the synthesis, modification, and functionalization of the target compound. Such synthetic routes often involve cyclization reactions and interactions with various chemical agents, indicating the compound's versatility in chemical transformations. This versatility underpins its potential application in the development of novel pharmaceuticals, agrochemicals, and organic materials through targeted synthesis and modification processes (Wenpeng et al., 2014).

    Applications in Material Science

    Compounds with similar structural motifs have been explored for their applications in material science, particularly in the creation of luminescent materials and corrosion inhibitors. The ability to form complexes and the inherent fluorescence of these compounds suggest potential applications in the development of photoluminescent materials for use in displays, sensors, and bioimaging. Additionally, their reactivity with various substrates to form corrosion inhibiting compounds indicates their potential in protective coatings and materials engineering to enhance the durability and lifespan of metals (Marae et al., 2022).

    Safety And Hazards

    Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it.




  • Future Directions

    The potential applications and future research directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary tests, it could be further studied for potential uses in fields such as medicine or materials science.




    Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


    properties

    IUPAC Name

    2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H29N3O3S/c1-4-34-24-11-6-5-8-19(24)26-20(15-29)28(31-21-9-7-10-23(32)27(21)26)35-16-25(33)30-22-14-17(2)12-13-18(22)3/h5-6,8,11-14,26,31H,4,7,9-10,16H2,1-3H3,(H,30,33)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJQWVNXPDSQUQP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=C(C=CC(=C4)C)C)C#N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H29N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    487.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

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